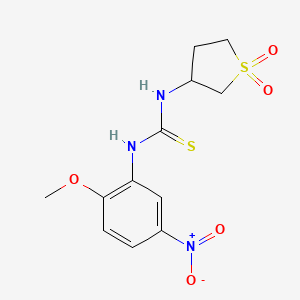

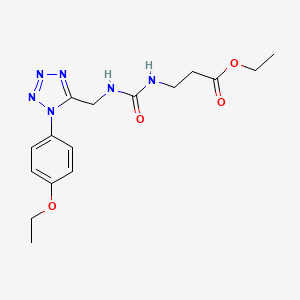

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(2-methoxy-5-nitrophenyl)thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thiourea derivatives is a multi-step process involving various chemical reactions. For instance, the synthesis of 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea involved the use of FT-IR, 1H-NMR, and mass spectrophotometry for structural elucidation . Another study reported the synthesis of N-(methoxycarbonylthienylmethyl)thioureas through radical bromination, substitution reactions, deprotection, and the formation of isothiocyanates followed by the addition of ammonia . Similarly, nitrosubstituted acylthioureas were synthesized and characterized using various spectroscopic techniques, including C13 and H1 nuclear magnetic resonance and Fourier transform infrared spectroscopy . These methods are indicative of the complex synthetic routes required to produce thiourea derivatives with specific functional groups.

Molecular Structure Analysis

The molecular structure of thiourea derivatives is characterized by the presence of a thiourea moiety, which can adopt different configurations around the sulfur atom. For example, the compound 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea was found to adopt a syn-anti-configuration around the sulfur atom . The molecular structure is crucial as it influences the chemical and biological properties of the compound. Single crystal X-ray diffraction (XRD) analysis is often used to confirm the geometry of these molecules, as seen in the study of 1-benzoyl-3-(4-methoxyphenyl)thiourea .

Chemical Reactions Analysis

Thiourea derivatives can participate in various chemical reactions due to their functional groups. The interaction of thiourea derivatives with DNA has been studied, indicating that these compounds can bind to DNA, as evidenced by the binding energy and bond lengths reported in the docking studies . Additionally, the interaction of thienylmethylthioureas with nitric oxide synthase enzymes suggests that these compounds can modulate enzyme activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives are influenced by their molecular structure. The compound 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea has a stabilization relative energy of -740715 kcal/mol, a chemical potential of -3.37 eV, and a chemical hardness of -2.33 eV . These properties are important for understanding the reactivity and stability of the compound. Theoretical studies using density functional theory (DFT) help in predicting these properties and are in good agreement with experimental results .

Biological Activities Analysis

Thiourea derivatives exhibit a range of biological activities, including DNA binding, cytotoxicity, and enzyme inhibition. The DNA binding constant of 1-acetyl-3-(2-methoxy-4-nitrophenyl)thiourea was found to be significant, indicating strong interaction with DNA . The cytotoxic nature of these compounds has been assessed using assays such as the MTT-assay against cancer cell lines . Additionally, the antioxidant, antibacterial, and antifungal activities of these compounds have been evaluated, showing potential for therapeutic applications .

Scientific Research Applications

DNA-Binding Studies and Biological Activities

Research has delved into the synthesis of various nitrosubstituted acyl thioureas, including compounds similar to 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(2-methoxy-5-nitrophenyl)thiourea, and their biological applications. These compounds have been characterized using nuclear magnetic resonance, Fourier transform infrared spectroscopy, and single crystal X-ray diffraction. Preliminary investigations into their anticancer potentials have been conducted, focusing on DNA interaction studies through methods like cyclic voltammetry and UV–vis spectroscopy, along with computational analyses. The binding constants with DNA have been determined, indicating their potential as anticancer agents. Additionally, these compounds have been evaluated for antioxidant, cytotoxic, antibacterial, and antifungal activities, showing promise in various biological applications (Tahir et al., 2015).

Synthesis, Chemical Characterization, and DNA Interaction Studies

Similar compounds have also been synthesized and characterized, with a focus on their DNA binding capabilities and free radical scavenging activities. This research has contributed to understanding the chemical characteristics and biological interactions of nitro substituted thioureas, paving the way for further exploration of their biological activities (Patujo et al., 2015).

Theoretical and Experimental Investigation of Biological Evaluation

In a comprehensive study, various thiourea derivatives were synthesized and analyzed using both theoretical and experimental approaches. The molecular structures were elucidated, and their biological activities were evaluated, focusing on antioxidant properties and enzyme inhibition potential. This research provided insights into the biological efficacy of these compounds, with specific findings suggesting that certain derivatives have notable antioxidant properties and moderate enzyme inhibiting activities (Raza et al., 2022).

properties

IUPAC Name |

1-(1,1-dioxothiolan-3-yl)-3-(2-methoxy-5-nitrophenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O5S2/c1-20-11-3-2-9(15(16)17)6-10(11)14-12(21)13-8-4-5-22(18,19)7-8/h2-3,6,8H,4-5,7H2,1H3,(H2,13,14,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYXGXJRMWXNCEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=S)NC2CCS(=O)(=O)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-N'-[(E)-3-(7-chloroquinolin-2-yl)prop-2-enoyl]pyridine-3-carbohydrazide](/img/structure/B2506833.png)

![6-Methyl-3-(4-methylphenyl)-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2506834.png)

![3-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-bromoquinazoline-2,4(1H,3H)-dione](/img/structure/B2506836.png)

![3-methoxy-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-4-amine](/img/no-structure.png)

![(1s,3s)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide](/img/structure/B2506842.png)

![3-Aminofuro[2,3-b]pyridine-2-carboxamide](/img/structure/B2506844.png)

![Methyl 4,5-dimethoxy-2-[[5-(phenylsulfanylmethyl)furan-2-carbonyl]amino]benzoate](/img/structure/B2506855.png)